1-(Cyclopropylcarbonyl)piperazine

Overview

Description

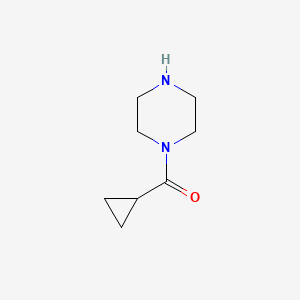

1-(Cyclopropylcarbonyl)piperazine is an organic compound with the molecular formula C8H14N2O. It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylcarbonyl)piperazine can be synthesized through the reaction of cyclopropanecarboxylic acid with piperazine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM). The reaction is carried out at room temperature for several hours, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylcarbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: 1-(Cyclopropylhydroxymethyl)piperazine.

Substitution: Various N-substituted derivatives of piperazine.

Scientific Research Applications

1-(Cyclopropylcarbonyl)piperazine is a chemical compound with the molecular formula C8H14N2O . It is also known as Cyclopropyl(1-piperazinyl)methanone or 1-(cyclopropanecarbonyl)piperazine . This compound is a versatile building block in organic synthesis and serves as a key intermediate in the pharmaceutical industry .

Applications

This compound is widely utilized in various industries because of its chemical properties and versatility .

Pharmaceutical Development this compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders . Its unique structure allows for enhanced receptor binding, which can lead to more effective treatments . It is also a key pharmaceutical intermediate for manufacturing Olaparib API .

Analytical Chemistry This compound is used as a reference standard in analytical methods, helping researchers ensure the accuracy of their assays . This is crucial for validating new drug formulations and quality control processes .

Neuroscience Research The compound is employed in studies investigating the mechanisms of action of psychoactive substances, contributing to a better understanding of brain function and potential therapeutic targets for mental health disorders .

Organic Synthesis this compound acts as a versatile building block in organic synthesis, enabling chemists to create complex molecules efficiently . This application is particularly valuable in developing new materials and fine chemicals .

Drug Repurposing Researchers are exploring its potential in drug repurposing initiatives, where existing compounds are tested for new therapeutic uses, potentially speeding up the availability of treatments for various conditions .

Agrochemicals This compound plays a crucial role in developing agricultural products. By incorporating this compound into agrochemical formulations, farmers can enhance the efficiency and effectiveness of their crop protection and growth promotion strategies .

Safety and Hazards

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbonyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is often used as a precursor to compounds that act on neurotransmitter receptors or enzymes. The cyclopropylcarbonyl group can enhance the binding affinity and selectivity of these compounds for their targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

- 1-(Cyclopropylcarbonyl)-4-methylpiperazine

- 1-(Cyclopropylcarbonyl)-4-phenylpiperazine

- 1-(Cyclopropylcarbonyl)-4-ethylpiperazine

Comparison: 1-(Cyclopropylcarbonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and chemical synthesis .

Biological Activity

1-(Cyclopropylcarbonyl)piperazine is a chemical compound with a molecular formula of C₈H₁₄N₂O and a molecular weight of approximately 158.21 g/mol. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, particularly in the pharmaceutical field. This compound has garnered attention due to its potential neuroprotective properties and its interaction with sigma-1 receptors, which are implicated in various neurological disorders.

Chemical Structure

The structure of this compound includes a cyclopropyl group attached to a carbonyl moiety adjacent to a piperazine ring. This unique configuration is essential for its biological activity and pharmacological profile.

Structural Formula

This compound has been studied primarily for its binding affinity to sigma-1 receptors. These receptors play a crucial role in neuroprotection, synaptic plasticity, and neuronal survival under stress conditions. The compound's interaction with these receptors suggests it may modulate neuroprotective pathways, potentially influencing the treatment of conditions such as depression and neurodegeneration.

Pharmacological Studies

Recent studies have indicated that analogs of this compound exhibit promising results in preclinical models. These studies focus on:

- Neuroprotective Effects : The compound may provide protection against neuronal cell death in models of neurodegeneration.

- Antidepressant Activity : Its interaction with sigma-1 receptors may contribute to mood regulation and alleviate symptoms of depression.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with other piperazine derivatives is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Cyclobutylcarbonyl)piperazine | Cyclobutyl group instead of cyclopropyl | Potentially different receptor activity |

| 1-(Phenylcarbonyl)piperazine | Phenyl group attached to carbonyl | Broader spectrum of biological activity |

| 1-(Methylcarbonyl)piperazine | Methyl group attached to carbonyl | Simpler structure, possibly differing potency |

This table highlights the structural diversity within piperazine derivatives, each offering unique interactions and biological activities based on their substituents.

Safety and Handling

Due to the presence of the piperazine ring, caution is advised when handling this compound. Some piperazine derivatives can exhibit irritant or allergenic properties. The hydrochloride salt form also suggests potential corrosive or irritant characteristics.

Q & A

Q. (Basic) What are the common synthetic routes for 1-(cyclopropylcarbonyl)piperazine?

Answer:

this compound is typically synthesized via acyl chloride coupling or deprotection of tert-butyl carbamate intermediates . A validated route involves reacting cyclopropanecarbonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine) to yield the target compound . Alternative methods include:

- Route 1 : Deprotection of 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester using trifluoroacetic acid (TFA), achieving ~85% yield. Purity is confirmed via ¹H/¹³C NMR (δ 3.5–4.0 ppm for piperazine protons) and HRMS (calculated [M+H]⁺: 169.1218; observed: 169.1215) .

- Route 2 : Direct coupling with quinazolin-4(3H)-one derivatives using thionyl chloride for activation, followed by reaction with this compound hydrochloride in DCM .

| Synthetic Route | Key Reagents/Conditions | Yield | Analytical Validation |

|---|---|---|---|

| Acyl chloride coupling | Cyclopropanecarbonyl chloride, Et₃N | 80–85% | NMR, HRMS, HPLC (>98% purity) |

| Deprotection of tert-butyl ester | TFA in DCM | 70–75% | TLC, LC-MS, melting point analysis |

Q. (Advanced) How does this compound contribute to the design of PARP inhibitors in cancer therapy?

Answer:

The compound serves as a key pharmacophore in PARP inhibitors like Olaparib , where its cyclopropylcarbonyl group enhances binding affinity to the PARP-1/2 catalytic domain. In preclinical studies, derivatives of this compound showed IC₅₀ values of 1–5 nM against PARP enzymes, attributed to:

- Hydrogen bonding : The carbonyl group interacts with Ser904 and Gly863 residues in PARP-1 .

- Steric effects : The cyclopropyl group optimizes hydrophobic interactions with the enzyme’s adenine-binding pocket .

Methodological validation includes:

- Enzyme assays : Fluorescence polarization assays using recombinant PARP-1/2.

- Cellular efficacy : IC₅₀ determination in BRCA-deficient cell lines (e.g., MDA-MB-436 breast cancer cells) .

Q. (Advanced) What photophysical and electrochemical properties make this compound suitable for solar cell applications?

Answer:

When incorporated into 7,7-bis(1-cyclopropylcarbonylpiperazino)-8,8-dicyanoquinodimethane (BCCPDQ) , the compound exhibits:

- Aggregation-induced emission (AIE) : Enhanced photoluminescence in solid state due to restricted intramolecular rotation .

- Redox activity : Cyclic voltammetry (CV) reveals three quasi-reversible reductions (-0.5 V, -1.0 V, -1.5 V vs. Ag/Ag⁺) from the dicyanoquinodimethane core and irreversible oxidations (+0.8 V, +1.2 V) from the piperazine donor .

| Property | Value | Application Relevance |

|---|---|---|

| Photoluminescence λₑₓ/λₑₘ | 365 nm/480 nm | Light-harvesting in organic PV cells |

| Thermal stability (TGA) | Decomposition >250°C | Device longevity under operational stress |

Device fabrication : BCCPDQ is spin-coated onto ITO/PEDOT:PSS substrates, achieving PCE of ~4.2% in flexible solar cells .

Q. (Basic) What analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., piperazine protons at δ 3.4–3.8 ppm, cyclopropane carbons at δ 8–10 ppm) .

- HRMS : Validates molecular ion ([M+H]⁺ = 169.1218) and fragmentation patterns .

- HPLC : Ensures >98% purity using C18 columns (acetonitrile/water gradient) .

Q. (Advanced) How do supramolecular interactions influence the solid-state behavior of derivatives of this compound?

Answer:

In BCCPDQ, hydrogen bonding (N–H···O=C) and dipole-dipole interactions drive crystalline packing, as revealed by:

- Single-crystal XRD : Short contacts (2.8–3.1 Å) between carbonyl oxygen and adjacent piperazine N–H groups .

- DFT calculations : Stabilization energy of -25 kcal/mol for H-bonded dimers .

Implications : Enhanced charge transport in thin-film devices due to ordered molecular stacking .

Q. (Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2 irritation) .

- Storage : Inert atmosphere (N₂), desiccated at -20°C to prevent hydrolysis .

- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Properties

IUPAC Name |

cyclopropyl(piperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-3-9-4-6-10/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIALFUYSJAAJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975277 | |

| Record name | Cyclopropyl(1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59878-57-8 | |

| Record name | Cyclopropyl(1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E5L38YCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.